molecular formula C15H14FN3O3S B2486147 Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate CAS No. 1021055-87-7

Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate

Cat. No.: B2486147
CAS No.: 1021055-87-7
M. Wt: 335.35
InChI Key: OKDOATQBLYEQQX-UHFFFAOYSA-N
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Description

Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate is a unique compound that has gained significant interest in various fields of research and industry. This compound, with the molecular formula C15H14FN3O3S and a molecular weight of 335.35, is part of the pyridazine family, which is known for its diverse pharmacological activities.

Preparation Methods

The synthesis of Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route often includes the following steps:

    Formation of the Pyridazine Core: This involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.

    Introduction of the Fluorobenzamido Group: This step involves the acylation of the pyridazine ring with 3-fluorobenzoyl chloride in the presence of a base.

    Thioester Formation: The final step involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base to form the thioester linkage.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydride for deprotonation, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Ethyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetate can be compared with other pyridazine derivatives, such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide.

What sets this compound apart is its unique combination of a fluorobenzamido group and a thioester linkage, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

ethyl 2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-2-22-14(20)9-23-13-7-6-12(18-19-13)17-15(21)10-4-3-5-11(16)8-10/h3-8H,2,9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDOATQBLYEQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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